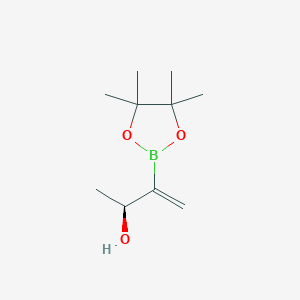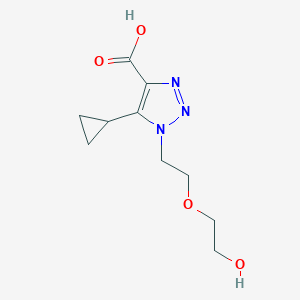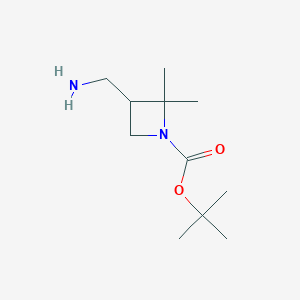
Tert-butyl3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with a suitable aminomethylating agent. One common method involves the use of formaldehyde and a primary amine under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography .
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted azetidines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of azetidine-containing molecules on various biological pathways. It serves as a model compound to investigate the interactions of azetidines with enzymes and receptors.
Medicine: Its azetidine ring can mimic the structure of natural substrates, making it a valuable scaffold for drug development .
Industry: In the industrial sector, tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for the production of polymers and other high-performance materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azetidine ring can fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2,2-dimethylazetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate
- tert-Butyl 3-(chloromethyl)-2,2-dimethylazetidine-1-carboxylate
Comparison: tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is unique due to the presence of the aminomethyl group, which provides additional reactivity compared to its analogs. The aminomethyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-8(6-12)11(13,4)5/h8H,6-7,12H2,1-5H3 |
Clé InChI |
QQRDVDZJUJFWGT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CN1C(=O)OC(C)(C)C)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


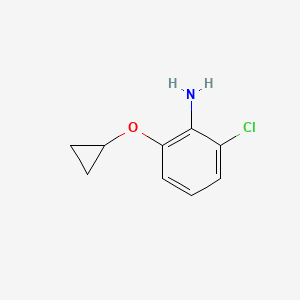

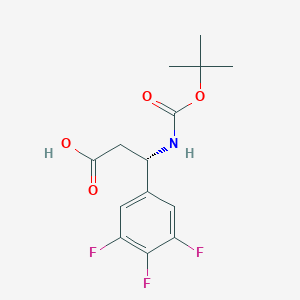
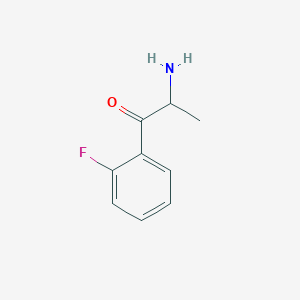
![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
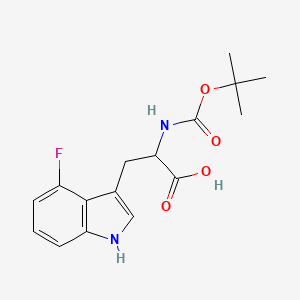

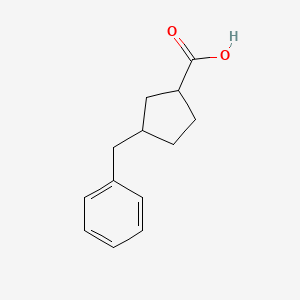
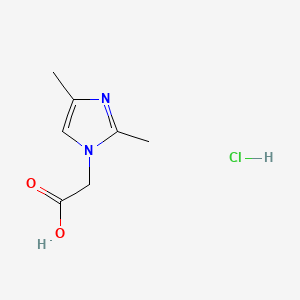
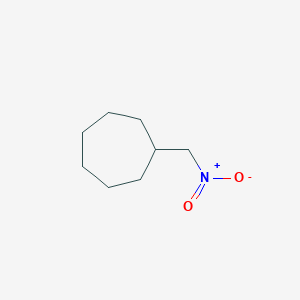
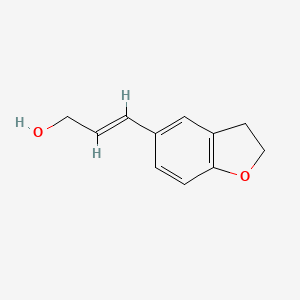
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
